1H,6H-Perfluorohexane
Overview
Description
1H,6H-Perfluorohexane is a highly fluorinated organic compound. It is characterized by the presence of twelve fluorine atoms attached to a hexane backbone. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Mechanism of Action
Target of Action
1H,6H-Perfluorohexane, also known as 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane or Hexane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-, is primarily used as a solvent in organic chemistry
Mode of Action
The interaction of this compound with its targets is primarily physical rather than chemical. As a solvent, it can dissolve or dilute other substances without undergoing any chemical changes itself .
Biochemical Pathways
It can affect the physical properties of a system, such as solubility and density, which can indirectly influence various biochemical processes .
Pharmacokinetics
It is insoluble in water, but its solubility increases with the addition of hydrogen bond donating solvents such as ethers or alcohols .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a solvent. It can change the solubility of other substances, potentially affecting their availability and interactions in a system .
Biochemical Analysis
Biochemical Properties
Like other fluorocarbons, it is known to dissolve gases, including oxygen, to a higher concentration than ordinary organic solvents . This property has attracted attention in medicine .
Cellular Effects
One study suggests that perfluorohexane exposure does not impair cell viability or induce cellular activation . It also suggests that the concentration of intracellular surfactant protein A tends to be higher in perfluorohexane treated cells compared to controls .
Molecular Mechanism
It is known that perfluorohexane does not react with oxygen .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 1H,6H-Perfluorohexane in laboratory settings. It is known that perfluorohexane is biologically inert and chemically stable .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been well-studied. It is known that animals can be submerged in a bath of oxygenated perfluorohexane without drowning, as there is sufficient oxygen available in the solvent to allow respiration to continue .
Metabolic Pathways
It is known that perfluorohexane is biologically inert and chemically stable .
Transport and Distribution
It is known that perfluorohexane is biologically inert and chemically stable .
Subcellular Localization
It is known that perfluorohexane is biologically inert and chemically stable .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,6H-Perfluorohexane can be synthesized through multiple synthetic routes. One common method involves the fluorination of hexane using elemental fluorine or fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorine gas safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1H,6H-Perfluorohexane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Substitution Reactions: In the presence of strong nucleophiles, substitution reactions can occur, replacing one or more fluorine atoms with other functional groups.
Reduction Reactions: Reduction of this compound can be achieved using strong reducing agents, although this is less common due to the stability of the compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or lithium aluminum hydride can be used under anhydrous conditions.
Reduction Reactions: Strong reducing agents like lithium aluminum hydride are employed under controlled conditions to achieve reduction.
Major Products Formed:
Substitution Reactions: The major products are typically fluorinated derivatives with different functional groups.
Reduction Reactions: The products are partially or fully reduced fluorinated hydrocarbons.
Scientific Research Applications
1H,6H-Perfluorohexane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions due to its inertness and stability.
Biology: The compound is utilized in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Research into fluorinated drugs and their pharmacokinetics often involves this compound as a model compound.
Industry: It is employed in the production of specialty chemicals, coatings, and materials that require high thermal and chemical stability.
Comparison with Similar Compounds
1,6-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane: This compound has similar fluorination but includes bromine atoms, affecting its reactivity and applications.
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane: Another highly fluorinated compound with an additional fluorine atom, used in similar applications.
Uniqueness: 1H,6H-Perfluorohexane is unique due to its specific fluorination pattern, providing a balance of stability and reactivity that is valuable in both research and industrial applications.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F12/c7-1(8)3(11,12)5(15,16)6(17,18)4(13,14)2(9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDBQWIWVMBDME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075230 | |
Record name | 1H,6H-Perfluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336-07-2 | |
Record name | 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=336-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000336072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H,6H-Perfluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,6H-Dodecafluorohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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